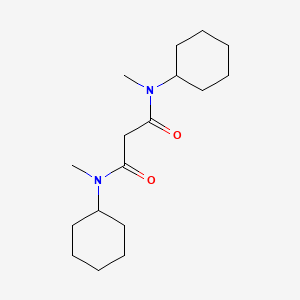

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide

Description

Context of Malonamide (B141969) Ligands in Separation Science

Malonamides are a class of organic compounds characterized by a central methylene (B1212753) group flanked by two amide functionalities. Their importance in separation science, particularly in the nuclear industry, stems from their ability to form stable complexes with metal ions, especially trivalent actinides and lanthanides. This property makes them key components in liquid-liquid extraction processes designed to separate these elements from high-level liquid waste (HLLW).

One of the most notable applications of malonamide ligands is in the DIAMEX (Diamide Extraction) process, developed for the co-extraction of trivalent actinides and lanthanides from nitric acid solutions. The primary advantage of malonamides is that they are completely incinerable, composed only of carbon, hydrogen, oxygen, and nitrogen atoms. This "CHON" principle is a significant benefit in nuclear waste management as it avoids the generation of secondary solid waste that can be problematic with other types of extractants, such as those containing phosphorus.

The extraction capability of malonamides is highly dependent on the nature of the substituent groups attached to the amide nitrogen atoms. These substituents influence the ligand's solubility in organic diluents, its extraction efficiency, and its selectivity towards different metal ions. Research has explored a wide range of alkyl and aryl substituents to fine-tune these properties for specific separation tasks.

Significance of N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide (DMDCMA) as a Multipurpose Extractant and Ligand

This compound (DMDCMA) is a specific malonamide that has demonstrated considerable potential as a robust and efficient extractant. Its structure, featuring two cyclohexyl and two methyl groups on the nitrogen atoms, imparts a unique combination of steric and electronic properties that influence its extraction behavior.

One of the key advantages of DMDCMA is its relatively straightforward single-step synthesis, which contributes to its cost-effectiveness and accessibility for research and potential industrial applications. icsm.fr Studies have shown that DMDCMA is an effective extractant for a range of actinide ions, including Am(III), U(VI), Np(IV), Np(VI), Pu(IV), and Pu(VI), from nitric acid media. icsm.fr

The extraction of metal ions by DMDCMA is influenced by several experimental parameters. The efficiency of extraction generally increases with higher concentrations of nitric acid in the aqueous phase. icsm.fr The nature of the diluent is also a critical factor. DMDCMA exhibits poor solubility in nonpolar diluents like n-dodecane but is more soluble in polar solvents such as phenyltrifluoromethylsulphone (PTMS). icsm.frfigshare.com

The mechanism of extraction with DMDCMA is complex and can vary with the acidity of the aqueous phase. At lower nitric acid concentrations, the extraction is believed to proceed via a coordinative mechanism, where the DMDCMA molecule directly coordinates to the metal ion. At higher acidities, an ion-pair mechanism, involving the protonated form of the malonamide and anionic metal nitrate (B79036) complexes, becomes more dominant. researchgate.net Slope analysis of the extraction of Am(III) has indicated the formation of an extracted species with the stoichiometry [Am(NO₃)₃(DMDCMA)₂]. icsm.fr

The steric hindrance provided by the bulky cyclohexyl groups in DMDCMA is thought to play a role in the stoichiometry of the extracted complexes, with only two ligand molecules coordinating to the metal ion, in contrast to other malonamides that can form complexes with three ligand molecules. icsm.fr This structural feature can also influence the extractability of certain ions.

Research Findings on DMDCMA Extraction Efficiency

Quantitative studies have been conducted to determine the distribution ratios (D) of various actinides between an organic phase containing DMDCMA and an aqueous nitric acid phase. The distribution ratio is a measure of the extractant's efficiency.

Table 1: Distribution Ratios of Various Actinides with DMDCMA

| Actinide Ion | Oxidation State | Distribution Ratio (D) |

| Americium | Am(III) | 1.68 |

| Uranium | U(VI) | 4.8 |

| Neptunium | Np(IV) | 15.2 |

| Neptunium | Np(VI) | 5.1 |

| Plutonium | Pu(IV) | 48.9 |

| Plutonium | Pu(VI) | 6.2 |

| Conditions: 1M DMDCMA in PTMS; Aqueous Phase: 3M HNO₃; T: 298K |

The data clearly shows that DMDCMA is a highly effective extractant for Pu(IV) under these conditions. The extraction follows the general trend of M(IV) > M(VI) > M(III).

The concentration of nitric acid in the aqueous phase significantly impacts the extraction efficiency of DMDCMA.

Table 2: Influence of Nitric Acid Concentration on the Extraction of Am(III) by DMDCMA

| Nitric Acid Concentration (M) | Distribution Ratio (D) of Am(III) |

| 0.01 | 0.011 |

| 0.1 | 0.12 |

| 0.5 | 0.85 |

| 1.0 | 1.68 |

| 2.0 | 3.5 |

| 3.0 | 5.2 |

| Conditions: 1M DMDCMA in PTMS; T: 298K |

As evidenced by the data, the distribution ratio for Am(III) increases substantially with increasing nitric acid concentration, highlighting the importance of this parameter in optimizing separation processes.

Furthermore, temperature variation studies have been performed, allowing for the calculation of the heat of the two-phase extraction reaction, which indicates that the extraction process is exothermic. icsm.fr

Structure

3D Structure

Properties

Molecular Formula |

C17H30N2O2 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N,N'-dicyclohexyl-N,N'-dimethylpropanediamide |

InChI |

InChI=1S/C17H30N2O2/c1-18(14-9-5-3-6-10-14)16(20)13-17(21)19(2)15-11-7-4-8-12-15/h14-15H,3-13H2,1-2H3 |

InChI Key |

KZQMWBRKQSWRNY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CC(=O)N(C)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma and Analogues

Ester-Amine Coupling Strategy for Malonamide (B141969) Backbone Formation

The formation of the malonamide backbone is commonly accomplished via an ester-amine coupling, also known as aminolysis. This strategy involves the nucleophilic substitution reaction between a malonic ester and an amine. sci-hub.se The general mechanism proceeds through a nucleophilic attack on the carbonyl carbon of the ester by the amine. sci-hub.seresearchgate.net This is followed by the elimination of an alcohol molecule to yield the amide functional group. sci-hub.se The reaction can be catalyzed by the malonamide product itself, a phenomenon known as autocatalysis. sci-hub.se While effective, this transformation can require significant energy input, such as prolonged heating at high temperatures, to drive the reaction to completion. sci-hub.se

The synthesis of DMDCMA specifically involves the reaction of a malonic ester, such as dimethylmalonate (B8719724), with N-methylcyclohexylamine. sci-hub.se In this reaction, two molecules of N-methylcyclohexylamine react with one molecule of dimethylmalonate. The reaction can be performed under classical thermal heating at elevated temperatures. sci-hub.se The process results in the substitution of the two methoxy (B1213986) groups (-OCH₃) from the dimethylmalonate with the N-methylcyclohexylamino groups, forming the desired N,N'-dicyclohexyl-N,N'-dimethyl-malonamide.

Table 1: Key Reactants for DMDCMA Synthesis

| Reactant | Chemical Formula | Role |

| Dimethyl Malonate | C₅H₈O₄ | Malonyl backbone source |

| N-Methylcyclohexylamine | C₇H₁₅N | Amine source for amide bond formation |

Table 2: Example Synthesis Conditions for Malonamide Derivatives

| Parameter | Condition | Rationale |

| Temperature | Elevated (e.g., 140°C) sci-hub.se | To overcome the activation energy for the ester-amine coupling. sci-hub.se |

| Reaction Time | Extended (e.g., 24 hours) sci-hub.se | To ensure the reaction proceeds to completion. sci-hub.se |

| Atmosphere | Solvent-free or in a high-boiling solvent (e.g., DMF) sci-hub.se | Provides the necessary thermal conditions for the reaction. sci-hub.se |

Coordination Chemistry of N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma with Metal Ions

Complexation with Actinide Ions

DMDCMA has been synthesized and evaluated as an extractant for several actinide ions, including those of americium, neptunium, and plutonium, from nitric acid media. researchgate.net Its effectiveness is directly related to the specific coordination interactions with these ions in their various oxidation states.

Studies on the extraction of Americium(III) from nitric acid solutions by DMDCMA have elucidated the nature of the extracted species. Through slope analysis, the stoichiometry of the complex has been determined to be [Am(NO₃)₃(DMDCMA)₂] . researchgate.net

In this complex, the Am(III) ion is coordinated by three nitrate (B79036) anions and two bidentate DMDCMA ligands. The formation of a 1:2 metal-to-ligand complex is noteworthy, as other malonamides with smaller N-alkyl groups often form 1:3 complexes. researchgate.net This difference is attributed to the significant steric hindrance imposed by the two bulky cyclohexyl groups on the DMDCMA molecule, which prevents a third ligand from accessing the metal's coordination sphere. researchgate.net

Table 1: Americium(III) Complex with DMDCMA

| Metal Ion | Ligand | Proposed Complex Stoichiometry | Key Feature | Reference |

|---|

DMDCMA has been shown to be an effective extractant for both Neptunium(IV) and Neptunium(VI). researchgate.net While specific structural data for Np-DMDCMA complexes are not detailed in the available literature, the extraction mechanism is expected to proceed via the formation of neutral complexes. For other actinide(IV) ions with different amide ligands, the extracted species are often of the type M(NO₃)₄·nL, where L is the neutral ligand. The coordination chemistry of the linear neptunyl(VI) ion, NpO₂²⁺, would likely involve the equatorial coordination of DMDCMA ligands and nitrate ions. The exact stoichiometry and structure of the Np(IV) and Np(VI) complexes with DMDCMA remain a subject for further detailed investigation.

Similar to neptunium, DMDCMA has been successfully tested for the extraction of Plutonium(IV) and Plutonium(VI). researchgate.net The coordination interactions for these ions are crucial for understanding the extraction process. For Pu(IV), interactions with other N,N-dialkyl amide ligands have been shown to be highly sensitive to experimental conditions, such as the concentration of nitric acid. nih.govrsc.org Studies on these related systems show that the coordination can shift from an inner-sphere complex, where the amide ligand is directly bound to the Pu(IV) ion, to an outer-sphere complex at higher acid concentrations. nih.govrsc.org In the outer-sphere arrangement, a hexanitratoplutonium(IV) anion, [Pu(NO₃)₆]²⁻, is formed, and the protonated amide ligand interacts through hydrogen bonding. rsc.orgnih.gov While these findings concern different amide ligands, they suggest that the coordination of Pu(IV) with DMDCMA could also involve a complex interplay of inner- and outer-sphere interactions depending on the conditions. The coordination of the plutonyl(VI) ion, PuO₂²⁺, is expected to be analogous to that of other actinyl(VI) ions, involving coordination in the equatorial plane.

Table 2: Summary of Actinide Extraction by DMDCMA

| Actinide Ion | Extraction Confirmed | Notes on Coordination | Reference |

|---|---|---|---|

| Am(III) | Yes | Forms [Am(NO₃)₃(DMDCMA)₂] complex | researchgate.net |

| Np(IV) | Yes | Specific complex structure not detailed in sources | researchgate.net |

| Np(VI) | Yes | Specific complex structure not detailed in sources | researchgate.net |

| Pu(IV) | Yes | Interactions may involve inner- and outer-sphere complexes, by analogy with other dialkyl amides | researchgate.netnih.govrsc.org |

Uranyl(VI) Coordination Chemistry

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide (DMDCMA) has demonstrated notable efficacy in the extraction of Uranyl(VI) (UO₂²⁺) ions from nitric acid solutions. researchgate.net The coordination of the uranyl ion by diamide (B1670390) ligands, such as DMDCMA, is a subject of significant interest, particularly in the context of nuclear fuel reprocessing. scilit.com The fundamental coordination chemistry of Uranyl(VI) involves the linear O=U=O axis, with additional ligands coordinating in the equatorial plane. The coordination number in this plane is typically four, five, or six, leading to tetragonal, pentagonal, or hexagonal bipyramidal geometries, respectively. researchgate.net

Studies on analogous uranyl-diamide systems using techniques like electrospray ionization mass spectrometry (ESI-MS), density functional theory (DFT), and extended X-ray absorption fine structure (EXAFS) spectroscopy have shown that diamide ligands typically coordinate to the UO₂²⁺ center in a bidentate fashion through their two carbonyl oxygen atoms. scilit.com For instance, in complexes like UO₂(TMGA)₂²⁺ (where TMGA is N,N,N',N'-tetramethylglutaramide), the uranyl ion is coordinated by the two oxygen atoms of each of the two diamide ligands in the gas phase and in solution. scilit.com This bidentate chelation forms a stable ring structure with the metal ion. While specific structural data for the UO₂²⁺-DMDCMA complex is not detailed in the provided results, the established behavior of similar diamides suggests a comparable coordination mode. The bulky cyclohexyl groups on DMDCMA may influence the stoichiometry and geometry of the resulting complex due to steric hindrance. researchgate.net

The extraction efficiency of DMDCMA for U(VI) is significant, indicating strong complex formation. researchgate.net The general principle of such complexation involves the displacement of water or nitrate ions from the uranyl coordination sphere by the stronger donating carbonyl oxygen atoms of the malonamide (B141969) ligand.

Complexation with Lanthanide Ions

The oxophilic nature of trivalent lanthanide ions (Ln³⁺) makes oxygen-donor ligands like malonamides excellent candidates for complex formation. core.ac.uk The coordination chemistry of lanthanides is largely governed by electrostatic interactions, with the decreasing ionic radius across the series (the lanthanide contraction) playing a crucial role in the stability and structure of the resulting complexes. nih.gov

Studies on lanthanide complexation with malonamide-type ligands provide insight into the behavior of individual ions such as Neodymium(III) and Ytterbium(III). For Neodymium(III), a representative of the early, larger lanthanides, complexation with analogous ligands often results in higher coordination numbers. For instance, in complexes with a bis-lactam phenanthroline ligand, Nd(III) forms both 1:1 and 2:1 ligand-to-metal complexes. nih.gov In the 1:1 complex, the Nd(III) ion is also coordinated by three bidentate nitrate anions, resulting in a neutral complex. nih.gov The average Nd(III)–O distance to the ligand is shorter than the Nd(III)–N distance, indicating strong interaction with the carbonyl groups. nih.gov

Ytterbium(III), a later, smaller lanthanide, exhibits a tendency towards lower coordination numbers due to the lanthanide contraction. nih.gov While specific studies on Yb(III) with DMDCMA were not found, general trends show that later lanthanides favor a coordination number of 8, compared to 9 for earlier lanthanides. nih.govresearchgate.net This change in coordination number across the series is a key factor in developing selective separation processes. The complexation is typically exothermic for both early and late lanthanides. youtube.com

A periodic trend is observed in the coordination behavior across the lanthanide series with malonamide-based ligands. nih.govresearchgate.net Early lanthanides (e.g., La, Nd, Eu) typically exhibit a coordination number of 9, while later, smaller lanthanides (e.g., Tb, Yb, Lu) favor a coordination number of 8. nih.govresearchgate.net This shift is a direct consequence of the lanthanide contraction, where the decreasing ionic size leads to increased steric crowding around the metal center, favoring a lower number of coordinated atoms.

The stoichiometry of the extracted complexes is often Ln(Ligand)₃(NO₃)₃, where the malonamide ligand coordinates in a bidentate fashion through its carbonyl oxygens. researchgate.net The environment can also influence the coordination mode of counter-ions like nitrate. For example, in reverse micelle systems formed with malonamide amphiphiles, a larger, more hydrated environment favors monodentate nitrate coordination, whereas a smaller, drier environment promotes bidentate coordination. nih.govresearchgate.net The stability of these complexes is influenced by factors such as the basicity of the ligand and the charge-to-size ratio of the lanthanide ion. researchgate.net

| Property | Early Lanthanides (e.g., Nd, Eu) | Late Lanthanides (e.g., Tb, Yb) | Reference |

| Typical Coordination Number | 9 | 8 | researchgate.net, nih.gov |

| Ionic Radius | Larger | Smaller | core.ac.uk |

| Complex Stoichiometry (Typical) | Ln(DMDCMA)₃(NO₃)₃ | Ln(DMDCMA)₃(NO₃)₃ | researchgate.net |

Complexation with Palladium(II) and Ruthenium Ions

While specific studies on the complexation of this compound (DMDCMA) with Palladium(II) and Ruthenium ions were not prominently available in the search results, the coordination chemistry of these metals with structurally related ligands provides valuable insights.

Palladium(II) typically forms square planar complexes. Research on Pd(II) complexes with ligands containing N,N'-dicyclohexyl moieties, such as N,N'-dicyclohexyl-1,10-phenanthroline-2,9-dimathanamine, demonstrates the formation of stable complexes where the ligand acts as a tetradentate donor. nih.gov In other systems, palladium(II) complexes with bidentate ligands derived from curcuminoids also adopt a distorted square planar geometry, with coordination through oxygen atoms. nih.gov Given that DMDCMA is a bidentate oxygen-donor ligand, it would be expected to form a [Pd(DMDCMA)₂]²⁺ type complex, where two DMDCMA ligands coordinate to the Pd(II) center through their carbonyl oxygens to satisfy a square planar geometry. The bulky cyclohexyl groups would likely orient themselves to minimize steric hindrance.

Ruthenium can exist in various oxidation states, with Ru(II) and Ru(III) being common in coordination chemistry. Ruthenium(II) often forms pseudo-octahedral "piano-stool" complexes with arene ligands. nih.gov For example, Ru(II) arene complexes with tridentate naphthoquinone-based ligands have been synthesized, demonstrating coordination through N,O,O-donors. nih.gov Given DMDCMA's nature as a bidentate O,O-donor, it could potentially coordinate to a Ru(II) or Ru(III) center, occupying two coordination sites in an octahedral geometry. The remaining sites would be filled by other ligands, such as halides, water, or arenes, depending on the reaction conditions. The complexation would likely proceed via substitution of labile ligands from a suitable ruthenium precursor.

Mechanistic Insights into Metal-Ligand Complexation

The formation of a metal-ligand complex is a dynamic process involving the substitution of solvent molecules or other weakly bound ligands from the metal's coordination sphere by the incoming ligand.

The coordinative mechanism for the complexation of metal ions with ligands like DMDCMA generally follows a stepwise process. Initially, the solvated metal ion and the ligand diffuse together in solution. The process can be conceptualized as starting with the formation of an outer-sphere complex, where the ligand and the solvated metal ion are in close proximity without direct bonding. This is followed by the displacement of a solvent molecule from the inner coordination sphere of the metal ion by one of the carbonyl oxygen atoms of the DMDCMA ligand, forming an intermediate. Subsequently, the second carbonyl oxygen displaces another solvent molecule to form the final chelated complex.

For multivalent cations like lanthanides and actinides, the high charge density leads to strong solvation. The rate-determining step in the complexation is often the dissociation of a solvent molecule from the metal's primary coordination sphere. The bulky cyclohexyl groups of DMDCMA can introduce significant steric hindrance, which may affect both the kinetics and the thermodynamics of the complexation. researchgate.net This steric factor is likely responsible for the formation of a 2:1 (ligand:metal) complex in the extraction of Am(III) with DMDCMA, in contrast to the 3:1 complexes often formed with less bulky malonamides. researchgate.net The mechanism of metal uptake can be highly cooperative, meaning that once one ligand binds, the subsequent ligands bind more readily. nih.gov This cooperativity leads to the formation of stable, fully coordinated complexes in solution. uzh.ch

| Metal Ion | Proposed Complex Stoichiometry with DMDCMA | Key Mechanistic Factors | Reference |

| Am(III) | [Am(NO₃)(DMDCMA)₂]²⁺ | Steric hindrance from cyclohexyl groups | researchgate.net |

| Ln(III) | Ln(DMDCMA)₃(NO₃)₃ | Lanthanide contraction, ligand basicity | researchgate.net, researchgate.net |

| Nd(III) | [Nd(Ligand)(NO₃)₃] or [Nd(Ligand)₂(NO₃)₂]⁺ | Steric hindrance between ligands | nih.gov |

Ion-Pair Formation Mechanisms

The extraction of metal ions from an aqueous phase by an organic phase containing the neutral ligand this compound (DMDCMA) is fundamentally contingent upon the formation of a charge-neutral species. Since DMDCMA is a neutral molecule, the positive charge of the complex formed between the metal cation and the ligand, [M(DMDCMA)n]x+, must be neutralized. This is accomplished through the formation of an ion-pair with counter-anions from the aqueous solution, a critical step for the transfer of the metal complex into the typically nonpolar organic solvent. rsc.org The resulting neutral assembly is often referred to as an "ion-pair". rsc.org

Research into the extraction of actinides by DMDCMA from nitric acid media provides specific examples of this mechanism. For instance, the extraction of the neptunyl ion (NpO₂²⁺) follows a solvation mechanism. researchgate.net Slope analysis of extraction data suggests the formation of a specific extracted species, NpO₂(NO₃)₂·L (where L represents the DMDCMA ligand), in which two nitrate anions pair with the neptunyl cation that is solvated by one DMDCMA molecule. researchgate.net

Conversely, the extraction behavior can be influenced by the nature of the metal ion and the composition of the solvent system. Studies with Neptunium(IV) (Np⁴⁺) in an ionic liquid-based solvent system revealed an extraction trend opposite to that of NpO₂²⁺, suggesting a different underlying process akin to a 'cation-exchange' mechanism. researchgate.net In this case, the proposed extracted species was [Np(NO₃)]³⁺·L, indicating a different stoichiometry of ligand and counter-ion association. researchgate.net

The table below summarizes the proposed extraction mechanisms and resulting ion-pair species for different actinide ions with DMDCMA in a phenyltrifluoromethylsulphone (PTMS) diluent.

Table 1: Proposed Extraction Mechanisms and Species for Actinides with DMDCMA Data derived from slope analysis of extraction from nitric acid medium.

| Metal Ion | Proposed Mechanism | Proposed Extracted Species |

|---|---|---|

| NpO₂²⁺ | Solvation | NpO₂(NO₃)₂·L |

| Np⁴⁺ | Cation-Exchange type | [Np(NO₃)]³⁺·L |

L = this compound

Solvent Extraction Research Utilizing N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma

Extraction Performance for Actinides in Nitric Acid Media

DMDCMA has been demonstrated as an effective extractant for various actinide ions from nitric acid (HNO₃) solutions. tandfonline.comresearchgate.net Studies have systematically evaluated its performance by varying several experimental parameters to understand the underlying extraction mechanisms. tandfonline.com The general findings indicate that DMDCMA exhibits good extraction capabilities for the actinide ions investigated. tandfonline.comresearchgate.net

The concentration of nitric acid in the aqueous phase significantly influences the extraction efficiency of DMDCMA. Research shows that the distribution ratios (D) for actinide ions generally increase as the acidity of the aqueous phase rises. tandfonline.comresearchgate.net For instance, the extraction of Americium(III) (Am(III)) with a 1 M solution of DMDCMA in phenyltrifluoromethylsulphone (PTMS) was observed to increase with growing nitric acid concentration from 0.01 M to 3 M. tandfonline.com This trend suggests that the extraction process is enhanced by higher nitrate (B79036) ion concentrations, which facilitate the formation of neutral extractable metal-ligand complexes. tandfonline.comiaea.org

The extraction efficiency of DMDCMA is highly dependent on the oxidation state of the actinide ion. tandfonline.com Experimental data consistently shows a preferential extraction for actinides in the +4 oxidation state. tandfonline.comresearchgate.net The general trend for extraction follows the order: M(IV) > M(VI) > M(III). researchgate.net

In a study using 1 M DMDCMA in PTMS and an aqueous phase of 3 M HNO₃, the distribution ratios for various actinides were determined, highlighting this selectivity. researchgate.net Plutonium(IV) was extracted most efficiently, followed by Uranium(VI), while the trivalent Americium(III) showed the lowest distribution ratio among the tested ions. researchgate.net

| Actinide Ion | Oxidation State | Distribution Ratio (D) |

|---|---|---|

| Am | +3 | 1.54 ± 0.08 |

| Pu | +4 | 48.88 ± 1.5 |

| U | +6 | 4.88 ± 0.15 |

The concentration of the DMDCMA extractant in the organic phase is a critical factor in determining the extraction efficiency. tandfonline.com Studies on the extraction of Am(III) from a 1 M HNO₃ aqueous phase into a PTMS diluent showed that the distribution ratio of Am(III) increases with a higher concentration of DMDCMA. researchgate.net

Slope analysis, a method used to determine the stoichiometry of the extracted complex, was performed by plotting the logarithm of the Am(III) distribution ratio against the logarithm of the DMDCMA concentration. The analysis yielded a slope of approximately 2, which indicates that two molecules of DMDCMA are associated with each Am(III) ion in the extracted species. tandfonline.comresearchgate.net This suggests the formation of an [Am(NO₃)₃(DMDCMA)₂] complex in the organic phase. tandfonline.comresearchgate.net

The effect of temperature on the extraction of actinides by DMDCMA has been investigated to understand the thermodynamic driving forces of the process. tandfonline.comresearchgate.net These studies revealed that the extraction of Am(III) and Pu(IV) by DMDCMA is an exothermic process. This means that the distribution ratios for these ions decrease as the temperature increases.

Thermodynamic parameters, such as the enthalpy change (ΔH) and entropy change (ΔS), were calculated from the temperature dependency of the extraction constants. tandfonline.comresearchgate.net The negative enthalpy values confirm the exothermic nature of the extraction reactions for Am(III) and Pu(IV). researchgate.net

The choice of diluent, the organic solvent in which the extractant is dissolved, plays a crucial role in the extraction process. tandfonline.com DMDCMA exhibits poor solubility in common nonpolar aliphatic diluents like n-dodecane. researchgate.netutwente.nl This insolubility limits its practical application in conventional solvent extraction systems used in processes like PUREX. researchgate.net

In contrast, DMDCMA is readily soluble in more polar solvents such as phenyltrifluoromethylsulphone (PTMS). tandfonline.comresearchgate.net The use of PTMS as a diluent allows for effective extraction of actinides without issues like third-phase formation, which can occur even at low acidity when less suitable diluents are used. tandfonline.comresearchgate.net The nature of the diluent can significantly alter the extraction capability of the ligand system. researchgate.net

Extraction Performance for Lanthanides

While the primary focus of DMDCMA research has been on actinide separation, its performance for lanthanide extraction has also been considered, often in the context of actinide/lanthanide separation, which is a significant challenge in nuclear fuel reprocessing. iaea.orgnih.govnih.gov Malonamides as a class of compounds are known to extract trivalent lanthanides from nitric acid solutions. iaea.orgcolab.ws

Extraction Performance for Palladium(II) in Acidic Media

Research has shown that DMDCMA is an effective extractant for Palladium(II) from highly acidic chloride environments. tandfonline.com Studies using DMDCMA dissolved in 1,2-dichloroethane (B1671644) have demonstrated its capability to extract Pd(II) from hydrochloric acid (HCl) solutions with concentrations between 5 M and 7 M. tandfonline.comresearchgate.net

Selectivity is a critical parameter for an extractant's practical application. In studies involving DMDCMA, selectivity has been primarily evaluated against other platinum group metals (PGMs). Under experimental conditions suitable for Pd(II) and Ruthenium extraction (5 M to 7 M HCl), the extraction percentage for Rhodium(III) was found to be below 5%. tandfonline.comresearchgate.net However, the presence of other PGMs such as Platinum(IV), Iridium(III), and Iridium(IV) led to the formation of a third phase, complicating the separation process. tandfonline.comresearchgate.net

Detailed selectivity data for DMDCMA against base metal cations such as Aluminum(III), Iron(III), Nickel(II), Copper(II), and Zinc(II) are not extensively detailed in the reviewed scientific literature.

The recovery of the extracted metal from the organic phase is a crucial step in the solvent extraction circuit. For palladium-loaded DMDCMA, a simple and effective stripping method has been identified. Research confirms that Palladium(II) can be successfully stripped from the organic phase using water. tandfonline.comresearchgate.net While reagents like thiourea (B124793) and oxalic acid are utilized for stripping palladium from other types of amide extractants, their specific application for recovery from DMDCMA has not been detailed in the available literature. orientjchem.org

| Parameter | Finding | Reference |

|---|---|---|

| Aqueous Medium | 5 M to 7 M Hydrochloric Acid (HCl) | tandfonline.comresearchgate.net |

| Extraction Performance | Considered an adequate extractant for Pd(II) | tandfonline.comresearchgate.net |

| Selectivity | Low extraction of Rh(III) (<5%). Formation of a third phase with Pt(IV), Ir(III), Ir(IV). Data against Al, Fe, Ni, Cu, Zn is not specified. | tandfonline.comresearchgate.net |

| Stripping Agent | Water | tandfonline.comresearchgate.net |

Extraction Performance for Ruthenium from Hydrochloric Acid Media

DMDCMA has been systematically studied for the liquid-liquid extraction of Ruthenium from hydrochloric acid media. tandfonline.comresearchgate.net When dissolved in 1,2-dichloroethane, DMDCMA achieves Ruthenium extraction percentages ranging from 50% to 80%. tandfonline.comresearchgate.net This level of efficiency is observed when the HCl concentration in the aqueous phase is between 5 M and 7 M. tandfonline.comresearchgate.net The studies have successfully demonstrated extraction from aqueous solutions prepared with either Ruthenium(III) or Ruthenium(IV) salts. tandfonline.comresearchgate.net

The efficiency of Ruthenium extraction using DMDCMA is influenced by several key experimental parameters. Research indicates that factors including the equilibration time, the concentration of the DMDCMA extractant, and the hydrogen-ion activity in the aqueous phase have been thoroughly investigated to determine optimal conditions. tandfonline.comresearchgate.net The influence of these parameters is a critical aspect of designing an efficient separation process. tandfonline.com

| Parameter | Condition / Finding | Reference |

|---|---|---|

| Aqueous Medium | Hydrochloric Acid (HCl) | tandfonline.comresearchgate.net |

| Optimal Acidity | 5 M to 7 M HCl | tandfonline.comresearchgate.net |

| Extraction Percentage (%E) | 50% to 80% | tandfonline.comresearchgate.net |

| Investigated Parameters for Optimization | Equilibration Time, Extractant Concentration, Hydrogen-ion Activity | tandfonline.comresearchgate.net |

Similar to palladium, the recovery of ruthenium from the DMDCMA-containing organic phase can be achieved effectively. Studies have shown that Ruthenium can be successfully stripped from the loaded organic phase using a simple contact with water. tandfonline.comresearchgate.net

Synergistic Extraction Systems Involving N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide (DMDCMA)

Synergistic extraction, where a mixture of two extractants provides significantly enhanced extraction efficiency compared to the individual components, is a common strategy in solvent extraction. However, based on the reviewed scientific literature, synergistic extraction systems that specifically involve this compound have not been extensively reported.

Structural and Spectroscopic Characterization Methodologies in N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma Research

Spectrophotometric Techniques for Complexation Studies (e.g., UV-Visible Spectroscopy)

Spectrophotometry, particularly UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy, is a powerful tool for studying the formation of metal complexes in solution. osti.gov For metal ions that exhibit characteristic absorption bands, such as certain lanthanides and actinides, changes in the absorption spectrum upon addition of a ligand like DMDCMA provide direct evidence of complexation. osti.govnih.gov The f-f electronic transitions of lanthanide ions, for instance, are sensitive to changes in the coordination environment, making spectrophotometry a direct probe of metal-ligand interaction. osti.gov

In the context of DMDCMA research, spectrophotometric titrations are performed by systematically varying the concentration of the metal ion or the ligand and recording the corresponding absorbance changes. This data can be used to determine the stability constants (β) and stoichiometry of the resulting complexes. osti.gov For example, the slope analysis method, a common approach in solvent extraction studies, often relies on spectrophotometric data to determine the number of ligand molecules involved in the extracted metal species. researchgate.net Studies on the extraction of Americium(III) by DMDCMA have used this principle to determine the stoichiometry of the extracted complex as [Am(NO₃)₃(DMDCMA)₂]. researchgate.net

Table 1: Hypothetical UV-Vis Titration Data for DMDCMA-Lanthanide Complexation This table illustrates typical data obtained from a spectrophotometric titration experiment.

| Molar Ratio [DMDCMA]/[Nd³⁺] | Absorbance at 575 nm (a.u.) | Change in Absorbance (ΔA) |

|---|---|---|

| 0.0 | 0.150 | 0.000 |

| 0.5 | 0.185 | 0.035 |

| 1.0 | 0.220 | 0.070 |

| 1.5 | 0.255 | 0.105 |

| 2.0 | 0.290 | 0.140 |

| 2.5 | 0.292 | 0.142 |

| 3.0 | 0.293 | 0.143 |

Note: Data is illustrative. The inflection point around a molar ratio of 2.0 suggests the formation of a 1:2 (Metal:Ligand) complex.

The advantages of spectrophotometry include its applicability to a wide range of lanthanides and its ability to provide direct, robust proof of complexation in solution. osti.gov

Electrochemical Methods (e.g., Cyclic Voltammetry) for Metal Ion Speciation

Electrochemical methods, such as cyclic voltammetry (CV), offer valuable insights into the redox behavior and speciation of metal ions upon complexation with ligands like DMDCMA. nih.govsemanticscholar.org CV measures the current response of a system to a sweeping potential, providing information on the reduction and oxidation processes of electroactive species. mdpi.com

When a metal ion is complexed by DMDCMA, its redox potential typically shifts compared to the free (solvated) metal ion. This shift is indicative of the stability of the complex; a more stable complex generally results in a larger shift in the reduction potential, making the metal ion harder to reduce. By analyzing the voltammetric data, researchers can probe the thermodynamics of complex formation and study the influence of the ligand on the metal ion's oxidation states. semanticscholar.orgmdpi.com

A typical CV experiment for a DMDCMA-metal system would involve a three-electrode cell, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). semanticscholar.org The experiment would record voltammograms of the metal ion in the absence and presence of varying concentrations of DMDCMA. The analysis can reveal the reversibility of the redox processes and the number of electrons transferred. semanticscholar.org While specific CV studies on DMDCMA are not extensively published, the methodology is standard for analogous coordination chemistry investigations. nih.govsemanticscholar.org

Table 2: Expected Cyclic Voltammetry Results for a Metal-DMDCMA System

| Species | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Redox Couple | Reversibility |

|---|---|---|---|---|

| [M(solvent)ₓ]ⁿ⁺ | +0.55 | +0.45 | M(n)/M(n-1) | Quasi-reversible |

| [M(DMDCMA)₂(solvent)ᵧ]ⁿ⁺ | +0.30 | +0.20 | M(n)/M(n-1) | Quasi-reversible |

Note: Data is illustrative. The negative shift in peak potentials upon adding DMDCMA indicates stabilization of the M(n) oxidation state by the ligand.

Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for the structural characterization of DMDCMA and its metal complexes. researchgate.net These methods probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to changes in bonding and conformation upon metal coordination. nih.govresearchgate.net

The most significant spectral region for studying DMDCMA complexation is the carbonyl (C=O) stretching frequency, often referred to as the Amide I band, which typically appears between 1600 and 1700 cm⁻¹. osti.gov In the free DMDCMA ligand, this band has a characteristic position. Upon coordination of the carbonyl oxygen atoms to a metal ion, the C=O double bond is weakened, resulting in a shift of this band to a lower frequency (a redshift). nih.gov The magnitude of this shift provides information about the strength of the metal-oxygen interaction.

In studies of the related N,N,N',N'-tetramethylmalonamide (TMMA), FT-IR and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, have been used to conduct in-depth vibrational analysis of lanthanide complexes. researchgate.netosti.govchemrxiv.org These studies identify characteristic bands for both free and coordinated ligands, as well as for counter-ions like nitrate (B79036), confirming the coordination mode of all species in the complex. osti.gov Similar analyses would be directly applicable to DMDCMA complexes to elucidate their structures. mkuniversity.ac.in

Table 3: Typical FT-IR Vibrational Frequencies (cm⁻¹) for DMDCMA and its Metal Complex

| Vibrational Mode | Free DMDCMA | M(DMDCMA)₂₃ Complex | Shift (Δν) | Assignment |

|---|---|---|---|---|

| C=O Stretch (Amide I) | ~1645 | ~1610 | -35 | Coordination of carbonyl oxygen to metal |

| C-N Stretch (Amide III) | ~1260 | ~1275 | +15 | Change in amide bond character |

| N-H Stretch | N/A | N/A | N/A | DMDCMA is a tetra-substituted amide |

| C-H Stretch (Cyclohexyl) | ~2930, ~2855 | ~2930, ~2855 | ~0 | Non-coordinating group |

Note: Frequencies are approximate and based on typical values for malonamides. osti.govnih.gov

Single Crystal X-ray Diffraction for Solid-State Complex Structures

This technique provides crucial information that underpins the understanding of solution-state behavior. For instance, SCXRD can reveal:

Coordination Mode: It confirms that DMDCMA acts as a bidentate ligand, coordinating to the metal center through the two carbonyl oxygen atoms. osti.gov

Coordination Number and Geometry: It establishes the total number of atoms bonded to the central metal ion and the resulting coordination polyhedron (e.g., tricapped trigonal prismatic). digitellinc.com

Conformational Details: The analysis shows the specific conformation adopted by the flexible DMDCMA ligand upon binding, including the orientation of the cyclohexyl and methyl groups. digitellinc.com

Bond Distances: It provides precise measurements of the metal-oxygen bond lengths, which can be correlated with the strength of the interaction and can show trends across a series of metals, such as the lanthanide contraction. mdpi.comrsc.org

While a published crystal structure for a DMDCMA complex may be elusive, extensive work on analogous lanthanide complexes with other malonamides and amide-containing ligands demonstrates the power of this technique. osti.govdigitellinc.com These studies provide detailed structural parameters that serve as a robust foundation for interpreting spectroscopic data and computational models for DMDCMA systems. researchgate.netdigitellinc.commdpi.com

Mass Spectrometry for Metal-Ligand Stoichiometry Determination

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a highly sensitive method for determining the molecular weight of intact molecules and non-covalent complexes. youtube.comnih.gov In the study of DMDCMA, ESI-MS is used to identify the various complex species present in solution and to confirm their metal-to-ligand stoichiometry. semanticscholar.orgsemanticscholar.org

In an ESI-MS experiment, a solution containing the DMDCMA ligand and a metal salt is sprayed into the mass spectrometer, creating charged droplets. youtube.com As the solvent evaporates, intact complex ions are transferred to the gas phase and are then detected based on their mass-to-charge (m/z) ratio. youtube.com This allows for the direct observation of species such as [M(DMDCMA)]ⁿ⁺, [M(DMDCMA)₂]ⁿ⁺, and other adducts (e.g., with sodium ions). youtube.com The relative intensities of these peaks can provide semi-quantitative information about the stability and distribution of the different complexes in solution. nih.govnih.gov

This technique is especially valuable as it directly measures the mass of the species, complementing methods like slope analysis which infer stoichiometry indirectly. researchgate.net It is a powerful tool for verifying the formation of 1:1, 1:2, or even 1:3 metal-ligand complexes, which is fundamental to understanding the extraction mechanism of DMDCMA. semanticscholar.org

Table 4: Representative ESI-Mass Spectrometry Data for a DMDCMA-Europium System

| Observed m/z | Possible Ion Formula | Stoichiometry (Eu:DMDCMA) |

|---|---|---|

| 447.2 | [Eu(DMDCMA) - 2C₆H₁₁ + H]³⁺ (Fragment) | 1:1 |

| 561.3 | [Eu(DMDCMA) + H]⁺ | 1:1 |

| 857.5 | [Eu(DMDCMA)₂ + H]⁺ | 1:2 |

| 879.5 | [Eu(DMDCMA)₂ + Na]⁺ | 1:2 |

Note: Data is illustrative, based on the mass of DMDCMA (C₁₇H₃₀N₂O₂ ≈ 294.44 g/mol ) and ¹⁵²Eu. The observed m/z values confirm the presence of both 1:1 and 1:2 complexes.

Theoretical and Computational Studies on N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma

Density Functional Theory (DFT) for Structural and Electronic Properties of Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the complexes formed between DMDCMA and metal ions. While specific DFT data for DMDCMA-metal complexes, such as precise bond lengths, angles, and electronic properties, are not extensively detailed in publicly available literature, the general principles and findings from studies on similar malonamide (B141969) complexes can provide significant understanding.

DFT studies are instrumental in determining the optimized geometries of ligand-metal complexes. For malonamides, these calculations help to elucidate the coordination environment around the metal ion. It is understood that DMDCMA acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two carbonyl groups. DFT calculations for analogous malonamide complexes have been used to gather structural information on the resulting complexes.

The electronic properties of these complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also accessible through DFT. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the complex. A larger gap generally implies higher stability. Furthermore, the distribution of electronic charge within the complex, as revealed by DFT, can shed light on the nature of the metal-ligand bonding, indicating the degree of covalent versus ionic character.

While detailed structural elucidation of DMDCMA complexes with Fe(III) and Eu(III) from hydrochloric acid medium has been performed, specific tabulated data from DFT calculations remain proprietary or unpublished in open literature. researchgate.net The primary advantage of DMDCMA highlighted in such studies is often its straightforward synthesis and purification. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Generic Malonamide-Metal Complex (Hypothetical Data)

| Parameter | Value |

| Metal-Oxygen Bond Length | 2.3 - 2.5 Å |

| O-C-O Bond Angle | 115 - 120° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Note: This table is illustrative and does not represent experimentally verified data for DMDCMA. |

Conformational Analysis of N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide (DMDCMA)

The conformational flexibility of a ligand is a crucial factor in its ability to selectively bind metal ions. For DMDCMA, the presence of bulky cyclohexyl groups and the rotation around several single bonds lead to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.

Studies on related malonamids have shown that the relative orientation of the two carbonyl groups is a key conformational feature. In the unalkylated, free ligand form, malonamides often adopt a trans configuration where the carbonyl oxygens are positioned at their maximum separation. However, upon protonation or coordination to a metal ion, a conformational change to a cis or gauche arrangement is often observed. This pre-organization of the ligand into a conformation suitable for chelation is a critical step in the extraction process.

While a detailed potential energy surface for DMDCMA is not available in the reviewed literature, the general principles of conformational analysis suggest that the lowest energy conformer would seek to minimize steric hindrance between the bulky cyclohexyl and methyl groups. The interplay between steric factors and the electronic preference for a particular carbonyl group orientation determines the predominant conformation in solution.

Table 2: Possible Conformations of the Carbonyl Groups in DMDCMA

| Conformation | Description | Stability |

| trans | Carbonyl groups point in opposite directions. | Generally favored in the free ligand. |

| cis | Carbonyl groups point in the same direction. | Favored upon complexation with a metal ion. |

| gauche | Carbonyl groups are at a dihedral angle of approximately 60°. | An intermediate or alternative complexation geometry. |

Prediction of Extraction Thermodynamics and Mechanisms

Computational studies play a vital role in predicting the thermodynamics and elucidating the mechanisms of metal ion extraction by ligands like DMDCMA. This is particularly important in the context of nuclear waste partitioning, where DMDCMA has shown promise for the extraction of actinides. researchgate.net

The extraction of various actinide ions including Am(III), U(VI), Np(IV), Np(VI), Pu(IV), and Pu(VI) from nitric acid medium by DMDCMA has been investigated. researchgate.net The extraction process is influenced by several factors such as the acidity of the aqueous phase, the concentration of the ligand, and the temperature.

For the extraction of Americium(III), slope analysis of the distribution ratio as a function of the DMDCMA concentration has indicated the formation of an extracted species with the stoichiometry [Am(NO₃)₃(DMDCMA)₂]. researchgate.net This suggests that two molecules of DMDCMA coordinate to the americium ion. The presence of only two ligand molecules in the extracted species, as opposed to three in some other malonamide systems, is attributed to the steric hindrance caused by the bulky cyclohexyl groups. researchgate.net

The extraction mechanism is generally described as a 'solvation' or neutral extraction mechanism for most actinide ions. In this mechanism, the neutral metal salt (e.g., Am(NO₃)₃) is solvated by the neutral ligand molecules and transferred into the organic phase. However, for Neptunium(IV), an opposite trend in extraction with increasing nitric acid concentration suggests a 'cation-exchange' mechanism may be operative.

Table 3: Extraction of Actinides by 1M DMDCMA in PTMS from 3M HNO₃ at 298K

| Actinide Ion | Oxidation State | Distribution Ratio (D) |

| Americium | +3 | Data not specified in source |

| Uranium | +6 | Data not specified in source |

| Neptunium | +4 | Data not specified in source |

| Neptunium | +6 | Data not specified in source |

| Plutonium | +4 | Data not specified in source |

| Plutonium | +6 | Data not specified in source |

| Source: Based on qualitative descriptions from available research. Specific distribution ratios under these exact conditions were not provided in the cited literature. researchgate.net |

Advanced Applications of N,n Dicyclohexyl N,n Dimethyl Malonamide Dmdcma in Chemical Technologies

Nuclear Fuel Reprocessing and Partitioning Strategies

In the back end of the nuclear fuel cycle, partitioning and transmutation strategies aim to separate long-lived radiotoxic actinides from spent nuclear fuel. This reduces the long-term heat load and radiotoxicity of high-level radioactive waste (HLW), enabling more efficient geological disposal. Malonamides are investigated as alternative extractants to traditional phosphorus-containing agents for these processes. researchgate.net DMDCMA has been synthesized and evaluated specifically for the extraction of key actinide ions from nitric acid media, which is typical of spent fuel solutions. researchgate.netresearchgate.net

One of the most significant challenges in nuclear fuel reprocessing is the chemical separation of trivalent actinides (An(III)), such as Americium (Am(III)) and Curium (Cm(III)), from trivalent lanthanides (Ln(III)). nih.gov These two groups of elements exhibit very similar ionic radii and coordination chemistry, making their separation notoriously difficult. researchgate.net

Research into DMDCMA has demonstrated its effectiveness in extracting Am(III) from nitric acid solutions. researchgate.net The extraction efficiency is highly dependent on the acidity of the aqueous phase, with the distribution ratio for Americium increasing as the concentration of nitric acid rises. researchgate.net Slope analysis studies have determined that the extracted species is a complex with the formula [Am(NO₃)₃(DMDCMA)₂]. researchgate.net The presence of two bulky cyclohexyl groups on the DMDCMA molecule is thought to introduce steric hindrance that can be exploited to achieve differential stability between actinide and lanthanide complexes, forming the basis for their separation. researchgate.net

Table 1: Effect of Nitric Acid Concentration on Americium (Am(III)) Extraction This table illustrates the relationship between aqueous phase acidity and the distribution ratio (D) of Am(III) when extracted by 1M DMDCMA in a Phenyl trifluoromethyl sulphone (PTMS) diluent.

| Nitric Acid (HNO₃) Concentration (M) | Distribution Ratio (D) of Am(III) | Extraction Trend |

| 0.01 | Low | Increases with acidity |

| 0.5 | Moderate | Increases with acidity |

| 1.0 | Higher | Increases with acidity |

| 3.0 | Highest | Increases with acidity |

| Data based on descriptive findings in referenced research. researchgate.net |

DMDCMA has been effectively tested for the extraction of other critical actinides present in spent nuclear fuel, including Uranium (U), Plutonium (Pu), and Neptunium (Np). researchgate.netresearchgate.net Studies show that DMDCMA exhibits good extraction capabilities for these elements in various oxidation states, such as U(VI), Pu(IV), Pu(VI), Np(IV), and Np(VI), from nitric acid solutions. researchgate.netresearchgate.net

The extraction trend for these actinides generally shows increased efficiency with higher nitric acid concentrations. researchgate.net For instance, the extraction of Np(IV) was found to be particularly effective. researchgate.net Slope analysis has suggested the formation of different extracted species depending on the specific ligand structure, with DMDCMA forming a species of the type Np(NO₃)₄·L, where L is the ligand. researchgate.net This selective extraction is crucial for advanced reprocessing schemes that aim to co-recover all transuranium elements for subsequent management or use in advanced reactor fuel cycles. researchgate.net

Table 2: Extraction Profile of Key Actinides with DMDCMA This table summarizes the observed extraction behavior of various actinides from nitric acid medium using a DMDCMA-based solvent system.

| Actinide | Oxidation State(s) Tested | Extraction Performance |

| Uranium | U(VI) | Good extraction observed. researchgate.net |

| Plutonium | Pu(IV), Pu(VI) | Good extraction observed. researchgate.net |

| Neptunium | Np(IV), Np(VI) | Good extraction, particularly for Np(IV). researchgate.netresearchgate.net |

| Americium | Am(III) | Effective extraction, increases with acidity. researchgate.net |

| Data compiled from referenced research articles. researchgate.netresearchgate.net |

Selective Separation of Platinum Group Metals (PGMs)

While the primary research focus for DMDCMA has been on actinide separations, the broader class of amide-based extractants is also being explored for the recovery of other valuable elements, including Platinum Group Metals (PGMs) such as palladium and rhodium. These metals are present as fission products in high-level radioactive waste. The development of extractants for PGMs is of significant interest for resource sustainability. Studies on other novel amide extractants have shown a strong affinity for palladium in nitric acid solutions, while exhibiting low extraction efficiency for rhodium under similar conditions. This suggests a potential pathway for their separation.

Potential in Membrane Separations and Chromatographic Applications

The utility of malonamides like DMDCMA is not limited to conventional solvent extraction. They have been identified as versatile agents with potential for use in membrane separations and extraction chromatographic applications. researchgate.net In these configurations, the extractant can be immobilized within a porous polymer support to create a functional material for targeted separations.

Membrane Separations: DMDCMA could be incorporated into a Supported Liquid Membrane (SLM) or a Polymer Inclusion Membrane (PIM). These systems use a small amount of extractant to continuously transport a target ion across a membrane barrier, offering advantages in reduced solvent inventory and potentially higher selectivity.

Chromatographic Applications: In extraction chromatography, DMDCMA could be adsorbed onto an inert solid support and packed into a column. This would allow for the separation of metal ions based on their differential affinity for the immobilized extractant, a technique widely used for both analytical and preparative-scale separations of complex mixtures. The proven selectivity of DMDCMA for actinides makes it a promising candidate for such advanced, solid-phase separation systems. researchgate.net

Q & A

Q. What are the standard synthetic routes for N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide, and what reaction mechanisms govern its formation?

The compound is synthesized via an addition-elimination reaction between N-cyclohexylmethylamine and dimethyl malonate. The reaction typically proceeds under reflux conditions in an aprotic solvent (e.g., toluene or THF), with yields ranging from 60% to 70% after purification by recrystallization. Mechanistically, the amine nucleophile attacks the electrophilic carbonyl of dimethyl malonate, followed by elimination of methanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : 1H NMR reveals cyclohexyl proton signals (δ 1.0–2.2 ppm) and methyl groups (δ 3.1–3.3 ppm). 13C NMR confirms carbonyl carbons (δ ~165 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1640 cm⁻¹) and N-H (~3300 cm⁻¹) are diagnostic.

- GC-FID/HPLC : Used to assess purity (>98%) and monitor reaction progress .

Q. How is the thermal stability of this compound evaluated in solvent extraction systems?

Thermal gravimetric analysis (TGA) under nitrogen atmosphere is standard. The compound shows stability up to 200°C, with decomposition onset at 220°C. Stability tests in caustic solutions (e.g., 1M NaOH) at 50°C for 72 hours confirm <5% degradation, critical for solvent extraction applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates by protonating the carbonyl.

- Solvent optimization : Toluene improves reaction efficiency over THF due to better azeotropic removal of methanol.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization from ethanol/water yields >95% purity. GC-FID is recommended for real-time monitoring .

Q. What computational models predict the coordination behavior of this compound with metal ions in solvent extraction?

Density Functional Theory (DFT) studies model the compound’s interaction with cesium (Cs⁺) or strontium (Sr²⁺). Key findings:

- The malonamide’s carbonyl oxygen atoms act as electron donors, forming stable 1:2 (metal:ligand) complexes.

- Solvent effects (e.g., dielectric constant of the organic phase) significantly influence binding thermodynamics. Refer to Oak Ridge National Laboratory’s studies on guanidine-based extractants for analogous systems .

Q. How can researchers resolve discrepancies in solvent extraction efficiency data for this compound across studies?

- Variable control : Standardize pH (8–12), temperature (25–40°C), and ionic strength (e.g., NaNO3 vs. NaClO4) to minimize confounding factors.

- Competing ions : Use ICP-MS to quantify interference from K⁺ or Ca²⁺, which reduce Cs⁺ extraction efficiency by 15–20%.

- Validation : Cross-reference results with the ES2S3 (extraction-scrubbing-stripping) protocol to ensure reproducibility .

Q. What advanced analytical techniques quantify trace impurities in this compound, and how do they impact its performance?

- LC-MS/MS : Detects sub-ppm levels of hydrolyzed byproducts (e.g., cyclohexylamine).

- X-ray crystallography : Resolves structural defects in crystalline batches, which may reduce extraction efficiency by 5–10%.

- Karl Fischer titration : Monitors residual water content (<0.1% w/w), critical for maintaining phase separation in solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.